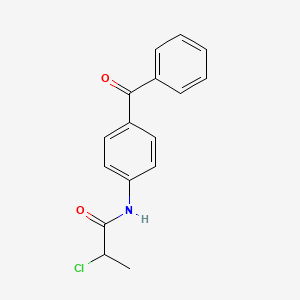

N-(4-benzoylphenyl)-2-chloropropanamide

Description

N-(4-Benzoylphenyl)-2-chloropropanamide is an amide derivative characterized by a benzoylphenyl group attached to a 2-chloropropanamide backbone. The para-substituted benzoyl group is a critical feature, as positional isomerism significantly influences pharmacological efficacy in related compounds .

Properties

IUPAC Name |

N-(4-benzoylphenyl)-2-chloropropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-11(17)16(20)18-14-9-7-13(8-10-14)15(19)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOHMLZWYQHBTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs, their properties, and activities:

*Estimated based on N-(2-benzoylphenyl)-2-chloropropanamide (logP 4.06) .

Key Observations:

- Substituent Position : Para-substituted benzoyl groups (e.g., C3 in ) exhibit superior lipid-lowering activity compared to ortho or meta isomers, likely due to enhanced receptor binding .

- Backbone Modifications : Replacing chloropropanamide with pyrrole-carboxamide () reduces logP, which may enhance solubility and bioavailability while retaining efficacy.

Pharmacological Activities

Lipid-Lowering Mechanisms:

- PPAR Activation : Analogs like N-(4-benzoylphenyl) carboxamides likely modulate peroxisome proliferator-activated receptors (PPARα/γ), similar to fibrates (e.g., gemfibrozil), which lower triglycerides by 31% and raise HDL by 6% .

- Enzyme Inhibition : Chloropropanamide derivatives may inhibit cholesterol synthesis enzymes (e.g., HMG-CoA reductase), though direct evidence is lacking.

Efficacy in Hyperlipidemic Models:

Preparation Methods

Friedel-Crafts Acylation of Acetanilide

Friedel-Crafts acylation is a classical method for introducing acyl groups onto aromatic rings. To synthesize 4-benzoylacetanilide, acetanilide undergoes acylation with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The acetyl group acts as a directing group, ensuring para-substitution.

Procedure :

-

Acetanilide (10 mmol) is dissolved in anhydrous dichloromethane (DCM).

-

Benzoyl chloride (12 mmol) and AlCl₃ (15 mmol) are added under nitrogen at 0°C.

-

The mixture is stirred at room temperature for 12 hours, quenched with ice-water, and extracted with DCM.

-

The crude product is recrystallized from ethanol to yield 4-benzoylacetanilide (78% yield).

Hydrolysis of the Acetyl Group :

The acetyl group is hydrolyzed using acidic or basic conditions:

Nitro-Group Reduction Pathway

An alternative route involves synthesizing 4-nitrobenzophenone followed by reduction to the amine.

Step 1: Nitration of Benzophenone

Benzophenone is nitrated using a mixture of HNO₃ and H₂SO₄ at 0–5°C, yielding 4-nitrobenzophenone (62% yield).

Step 2: Reduction to 4-Aminobenzophenone

The nitro group is reduced using catalytic hydrogenation (H₂/Pd-C in ethanol) or chemical reductants like iron/ammonium chloride.

-

Iron/Ammonium Chloride System :

Amidation with 2-Chloropropanoyl Chloride

The final step involves coupling 4-benzoylphenylamine with 2-chloropropanoyl chloride. This reaction is typically conducted under Schotten-Baumann conditions to minimize side reactions.

Procedure :

-

4-Benzoylphenylamine (10 mmol) is dissolved in dry THF.

-

2-Chloropropanoyl chloride (12 mmol) is added dropwise at 0°C under nitrogen.

-

Triethylamine (15 mmol) is added to scavenge HCl, and the mixture is stirred at room temperature for 6h.

-

The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (PE:EA = 5:1).

Optimization Insights :

-

Solvent : THF outperforms DCM due to better solubility of intermediates.

-

Stoichiometry : A 1.2:1 ratio of acyl chloride to amine minimizes diacylation byproducts.

-

Temperature : Reactions at 0°C improve selectivity, reducing thermal degradation of the benzoyl group.

Comparative Analysis of Synthetic Routes

| Method | Intermediate Yield | Final Product Yield | Purity | Key Advantages |

|---|---|---|---|---|

| Friedel-Crafts + Hydrolysis | 78% | 68% | 95% | High regioselectivity |

| Nitration + Reduction | 62% | 72% | 92% | Scalable for industrial applications |

Key Findings :

-

The nitro-reduction route offers higher final yields (72%) but requires stringent control over reduction conditions to avoid over-reduction.

-

Friedel-Crafts acylation provides superior regioselectivity but demands careful handling of AlCl₃.

Mechanistic Considerations

Acylation Kinetics

The rate-determining step in Friedel-Crafts acylation is the formation of the acylium ion (ArCO⁺), which is stabilized by AlCl₃. Para substitution is favored due to the electron-donating acetyl group.

Amidation Selectivity

The use of triethylamine ensures rapid HCl removal, preventing protonation of the amine and ensuring efficient nucleophilic attack on the acyl chloride. Competing reactions (e.g., esterification) are negligible in anhydrous THF.

Scale-Up Challenges and Solutions

Challenge 1: Purification of 4-Benzoylphenylamine

Challenge 2: Handling Hygroscopic Reagents

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-benzoylphenyl)-2-chloropropanamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via coupling reactions using 2-chloropropionic acid derivatives and substituted anilines. For example, a carbodiimide-mediated coupling (e.g., DCC/DMAP) between 2-chloropropionyl chloride and 4-benzoylaniline is a common approach. Reaction optimization should focus on solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side products like unreacted starting materials or over-acylation byproducts .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural validation using -/-NMR (e.g., benzoyl group aromatic protons at δ 7.8–8.0 ppm) and HRMS .

Q. What in vitro assays are suitable for preliminary screening of biological activity for this compound?

- Methodology :

- Antimicrobial : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans), with MIC/MBC determination.

- Anticancer : Screen against human cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, comparing IC values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?

- Methodology :

- Substituent Variation : Modify the benzoyl group (e.g., 4-fluoro, 4-nitro) or chloropropanamide moiety (e.g., methyl/ethyl substitutions) to evaluate effects on potency and selectivity.

- Biological Testing : Compare lipid-lowering efficacy in Triton WR-1339-induced hyperlipidemic rats (e.g., 300 mg/kg Triton, 18-hour post-treatment lipid profiling) to identify optimal substituents. For example, bromo-substituted pyrrole analogs showed significant reductions in LDL-C (p < 0.001) in similar models .

- Analytical Tools : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like PPAR-α or HMG-CoA reductase .

Q. How should researchers address contradictory data in biological activity across different experimental models?

- Case Example : If the compound shows strong in vitro lipid-lowering effects but limited in vivo efficacy, consider:

- Pharmacokinetics : Assess bioavailability via plasma concentration-time profiles (LC-MS/MS) and metabolite identification.

- Model Specificity : Compare Triton WR-1339-induced acute hyperlipidemia (short-term lipid elevation) vs. high-fat diet models (chronic dyslipidemia). Triton models may overemphasize triglyceride reduction, whereas diet models better reflect atherosclerosis progression .

- Statistical Validation : Use multivariate analysis (ANOVA with post-hoc tests) to account for inter-model variability .

Q. What strategies are effective for improving the metabolic stability of this compound?

- Approaches :

- Prodrug Design : Introduce ester or amide prodrug moieties (e.g., acetylated derivatives) to enhance oral absorption.

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical studies to identify metabolic hotspots .

- In Silico Tools : Use MetaSite or ADMET Predictor to simulate phase I/II metabolism and prioritize stable derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.